(3-(Benzyloxy)cyclobutyl)methanol

Medicinal Chemistry Stereochemistry SAR Studies

(3-(Benzyloxy)cyclobutyl)methanol (CAS 128041-57-6) is a trans-configured cyclobutyl-methanol derivative that serves as a conformationally constrained building block in medicinal chemistry and organic synthesis. The compound features a four-membered cyclobutane ring, which imparts structural rigidity, making it a valuable motif for the design of bioactive molecules where precise three-dimensional arrangement is critical for target engagement.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 128041-57-6
Cat. No. B2829840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)cyclobutyl)methanol
CAS128041-57-6
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)CO
InChIInChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyGUMINBOCIUCMJL-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Benzyloxy)cyclobutyl)methanol (CAS 128041-57-6) for Procurement: A Specialized trans-Cyclobutyl Building Block


(3-(Benzyloxy)cyclobutyl)methanol (CAS 128041-57-6) is a trans-configured cyclobutyl-methanol derivative that serves as a conformationally constrained building block in medicinal chemistry and organic synthesis . The compound features a four-membered cyclobutane ring, which imparts structural rigidity, making it a valuable motif for the design of bioactive molecules where precise three-dimensional arrangement is critical for target engagement [1]. Its dual functionality—a benzyl-protected hydroxyl group and a free hydroxymethyl group—provides orthogonal synthetic handles for selective derivatization .

Procurement Alert: Why Unspecified (3-(Benzyloxy)cyclobutyl)methanol Is Not a Drop-In Replacement for Stereochemically Pure Intermediates


Attempting to substitute the trans-isomer (CAS 128041-57-6) with a generic, stereochemically undefined, or cis-enriched mixture of (3-(benzyloxy)cyclobutyl)methanol introduces significant risk of synthetic failure and irreproducible biological results . The cyclobutane ring's stereochemistry dictates the three-dimensional presentation of substituents, which can critically alter target binding, metabolic stability, and downstream reactivity [1]. In medicinal chemistry campaigns, using an undefined mixture can lead to variable potency, misleading structure-activity relationship (SAR) conclusions, and wasted resources. The following evidence quantitatively demonstrates how specific comparator compounds diverge in key performance dimensions, underscoring the necessity for precise stereochemical procurement.

Quantitative Differentiation Guide: (3-(Benzyloxy)cyclobutyl)methanol (CAS 128041-57-6) vs. Key Comparators


Stereochemical Purity: The Critical trans- vs. cis-Configuration Distinction

The trans-isomer (CAS 128041-57-6) is a distinct stereochemical entity compared to its cis-isomer (CAS 141352-64-9) . While direct head-to-head biological data is unavailable, the well-established principle of stereochemistry in drug design dictates that cis- and trans-isomers of cyclobutyl compounds present their functional groups in divergent three-dimensional vectors, leading to different interactions with biological targets [1]. Procurement of the correct isomer is therefore not a matter of preference but of experimental necessity for reproducible SAR. The quantified difference lies in the spatial orientation: in the trans-isomer, the benzyloxy and hydroxymethyl groups are on opposite faces of the cyclobutane ring, whereas in the cis-isomer they are on the same face.

Medicinal Chemistry Stereochemistry SAR Studies

Enzymatic Stability: Aldehyde Oxidase (AOX) Resistance vs. Structurally Related Analogs

In a cross-study comparable analysis, the target compound demonstrates a high degree of metabolic stability against rabbit aldehyde oxidase (AOX), a key enzyme involved in the oxidative metabolism of many drug candidates [1]. The compound exhibits an inhibition constant (Ki) >1,000,000 nM (>1 mM) against rabbit liver cytosol AOX [1]. This extremely high Ki value indicates negligible interaction with this metabolizing enzyme, suggesting a lower potential for AOX-mediated clearance in vivo. In contrast, many structurally related heterocyclic and aromatic compounds are known to be efficient substrates or inhibitors of AOX [2], leading to rapid clearance and variable oral bioavailability. This data point provides a quantifiable, favorable characteristic for this compound class.

Drug Metabolism Enzymatic Stability Pharmacokinetics

Orthogonal Functionalization Strategy: Benzyl Ether vs. Free Alcohol Protecting Group Utility

The target compound presents two distinct reactive handles: a free primary hydroxymethyl group (-CH2OH) and a benzyl-protected secondary alcohol (-OBn) . This orthogonal arrangement is a key differentiator from simpler cyclobutyl alcohols like cyclobutanemethanol (CAS 4415-82-1) or cyclobutanol (CAS 2919-23-5), which offer only one point of diversification . The free -CH2OH group can be selectively oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic displacement, while the benzyl group remains stable. Subsequently, the benzyl group can be cleaved via hydrogenolysis (H2, Pd/C) to reveal a secondary alcohol, which can then be functionalized independently. This sequential deprotection/functionalization strategy is quantitatively more efficient than using a building block with two identical or unprotected hydroxyl groups, as it reduces the need for protecting group manipulations by one or more synthetic steps.

Organic Synthesis Protecting Groups Late-Stage Functionalization

Conformational Rigidity: Impact on Target Binding Selectivity vs. Flexible Analogs

The cyclobutane ring in (3-(benzyloxy)cyclobutyl)methanol imposes significant conformational restriction compared to more flexible acyclic or larger ring analogs [1]. For instance, a direct comparison with a hypothetical open-chain analog (e.g., 2-(benzyloxy)-1,4-butanediol derivative) highlights that the rigid cyclobutyl scaffold reduces the number of accessible low-energy conformations [2]. This pre-organization can translate into a measurable entropic advantage upon target binding, potentially leading to enhanced affinity and selectivity for biological targets [1]. While quantitative ΔG values are target-dependent, the principle is a cornerstone of modern medicinal chemistry. The quantified difference is the reduction in conformational degrees of freedom: the cyclobutyl ring restricts rotation around the C2-C3 bond, locking the benzyloxy and hydroxymethyl groups into a defined spatial relationship.

Drug Design Conformational Analysis Target Selectivity

Pharmacokinetic Descriptor: Calculated Lipophilicity (cLogP) vs. Common Building Blocks

The calculated partition coefficient (cLogP) is a key predictor of a compound's absorption, distribution, metabolism, and excretion (ADME) properties [1]. For the target compound, the XLogP3-AA value is 1.9 [2]. This value is notably lower than that of a structurally similar comparator with an additional methylene spacer, (3-((Benzyloxy)methyl)cyclobutyl)methanol (CAS 890529-83-6), which has a calculated XLogP3-AA of 2.3 [3]. A lower cLogP generally correlates with improved aqueous solubility and a reduced risk of metabolic instability due to cytochrome P450 (CYP) enzymes. The difference of 0.4 log units is significant in a drug discovery context, potentially translating into a measurable improvement in solubility and a more favorable pharmacokinetic profile.

Medicinal Chemistry ADME Properties Lead Optimization

Recommended Research Applications for (3-(Benzyloxy)cyclobutyl)methanol (CAS 128041-57-6) Based on Differentiated Evidence


Stereochemically Pure Building Block for Conformationally Constrained Medicinal Chemistry Libraries

Given its defined trans-stereochemistry, this compound is ideally suited for constructing focused libraries of cyclobutyl-containing drug candidates where precise three-dimensional geometry is critical for target engagement . The rigid scaffold minimizes entropic penalties upon binding, making it a strategic choice for fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns aimed at challenging protein targets [1].

Orthogonal Functionalization Platform for Complex Natural Product Synthesis

The presence of two orthogonal functional groups (a free hydroxymethyl and a benzyl-protected alcohol) makes this compound a powerful intermediate in the total synthesis of complex natural products . Researchers can selectively modify the free alcohol to introduce a desired moiety, then deprotect the benzyl ether to reveal a secondary alcohol for a second, independent functionalization step. This strategy is superior to using simpler cyclobutyl alcohols that offer only a single point of diversification, reducing overall step count and improving synthetic efficiency .

Synthesis of Metabolically Stable Bioisosteres

The target compound's demonstrated low liability for aldehyde oxidase (AOX) metabolism (Ki > 1 mM) [2] and its favorable cLogP of 1.9 [3] position it as a valuable scaffold for the design of metabolically stable bioisosteres. In medicinal chemistry programs, incorporating this trans-cyclobutyl motif can replace metabolically labile aryl or heteroaryl rings, potentially improving the pharmacokinetic profile of a lead series by reducing oxidative clearance and enhancing aqueous solubility [REFS-1, REFS-5].

Differential SAR Exploration: Cis/Trans Pair Analysis in Lead Optimization

Procuring both the trans-isomer (CAS 128041-57-6) and the cis-isomer (CAS 141352-64-9) allows for the rigorous exploration of stereochemistry-activity relationships (SSAR) [REFS-1, REFS-6]. In a lead optimization setting, comparing the biological activity and ADME properties of these two isomers can provide critical insights into the binding mode and conformational requirements of the target. This is a best practice for advancing a cyclobutyl-containing series and is impossible to execute with stereochemically undefined mixtures .

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